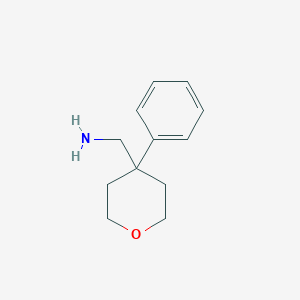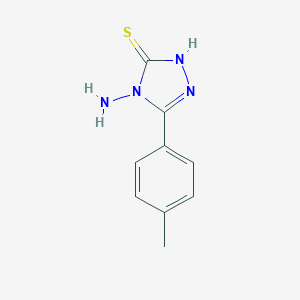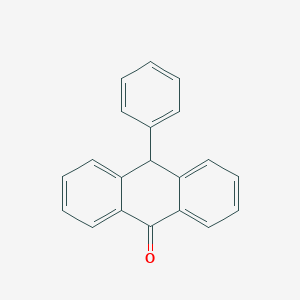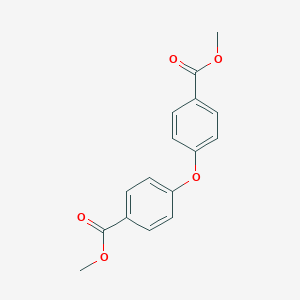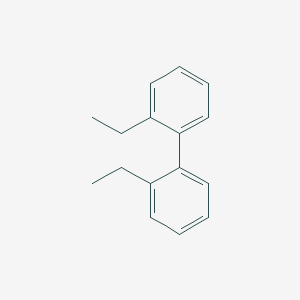
1,1'-Biphenyl, 2,2'-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound that belongs to the biphenyl family. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 1,1'-Biphenyl, 2,2'-diethyl- is not well understood. However, it is believed to interact with proteins and enzymes in the body, potentially affecting their function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1'-Biphenyl, 2,2'-diethyl- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-Biphenyl, 2,2'-diethyl- in lab experiments is its unique properties, which make it useful in a variety of applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,1'-Biphenyl, 2,2'-diethyl-. One area of interest is its potential use in organic electronics and photovoltaic devices. Additionally, further studies on its biochemical and physiological effects could lead to the development of new therapies for various diseases. Finally, research on its interactions with proteins and enzymes could provide insight into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound with unique properties and applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound could lead to significant advancements in various fields, including organic electronics, photovoltaic devices, and medicine.
Métodos De Síntesis
The synthesis of 1,1'-Biphenyl, 2,2'-diethyl- involves the reaction of 2,2'-diethylbiphenyl-4,4'-dicarboxylic acid with thionyl chloride and phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1,1'-Biphenyl, 2,2'-diethyl- has several applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been studied for its potential use in organic electronics and photovoltaic devices.
Propiedades
Número CAS |
13049-35-9 |
|---|---|
Nombre del producto |
1,1'-Biphenyl, 2,2'-diethyl- |
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-ethyl-2-(2-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
VYVNYOJZPQVWHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
SMILES canónico |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Otros números CAS |
13049-35-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



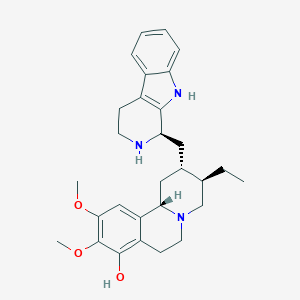
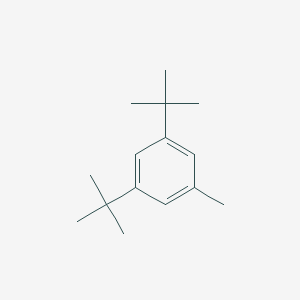
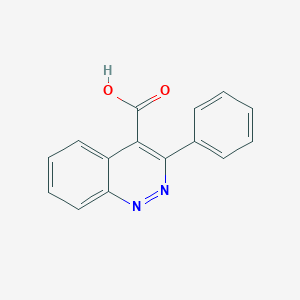
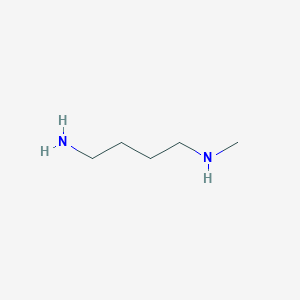
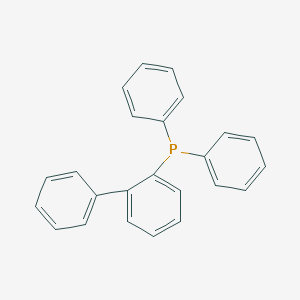
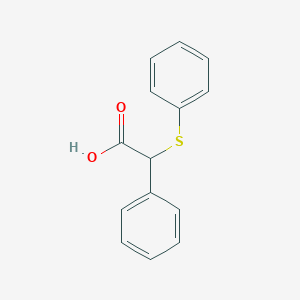
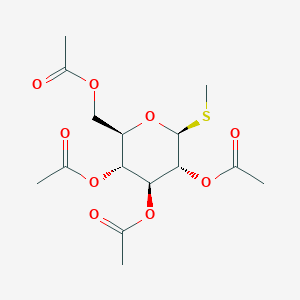
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
